molecular formula C14H11N3O4 B5711922 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No.: B5711922
M. Wt: 285.25 g/mol
InChI Key: UOVGULBCCXCVSF-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide is a phthalimide-containing acetamide derivative characterized by a 5-methylisoxazole substituent. This compound’s structural uniqueness lies in its combination of a phthalimide moiety (imparting rigidity and hydrogen-bonding capacity) and a 5-methylisoxazole group (contributing heterocyclic reactivity and metabolic stability).

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c1-8-6-11(16-21-8)15-12(18)7-17-13(19)9-4-2-3-5-10(9)14(17)20/h2-6H,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVGULBCCXCVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321936
Record name 2-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660816
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

349636-92-6
Record name 2-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide typically involves the following steps:

    Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under heating conditions.

    Isoxazole Ring Formation: The isoxazole ring is usually formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Linkage via Acetamide: The final step involves linking the phthalimide and isoxazole moieties through an acetamide bond. This can be achieved by reacting the phthalimide derivative with an appropriate isoxazole derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced forms of the phthalimide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity : Research indicates that derivatives of isoindole compounds exhibit significant antitumor properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival.
    • Case Study : A study demonstrated that similar isoindole derivatives inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
    • Case Study : In vitro assays revealed that analogs of this compound reduced TNF-alpha levels in macrophages, suggesting potential for treating inflammatory diseases .
  • Neuroprotective Properties : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies.
    • Case Study : Research on related compounds indicated neuroprotective effects in models of neurodegenerative diseases, highlighting their potential for treating conditions like Alzheimer's and Parkinson's .

The biological activity of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide has been evaluated through various assays:

Activity TypeAssay TypeResultReference
AntitumorXenograft ModelSignificant tumor reduction
Anti-inflammatoryCytokine AssayReduced TNF-alpha
NeuroprotectionNeurodegenerative ModelNeuroprotective effects

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the isoindole core through cyclization.
  • Introduction of the isoxazole moiety via condensation reactions.

Derivatives of this compound are being studied for enhanced potency and selectivity against specific biological targets.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide is not fully understood but is believed to involve:

    Molecular Targets: The compound may interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: Potential pathways include the inhibition of oxidative stress-related enzymes and the modulation of inflammatory signaling pathways.

Comparison with Similar Compounds

Structural Variations in the Acetamide/Phthalimide Core

The target compound’s structural analogs differ primarily in substituents attached to the acetamide-phthalimide backbone. Key comparisons include:

Compound Substituent Key Differences Evidence
Target Compound 5-Methylisoxazole Reference standard; balanced hydrophobicity and electronic effects.
N-(3-Acetyl-2-thienyl)-2-(1,3-dioxo-isoindol-2-yl)acetamide (3b) Thienyl group Thiophene’s sulfur enhances π-π interactions but may reduce metabolic stability.
2-(Benzo[d]thiazol-2′-ylthio)-N′-(1,3-dioxoisoindolin-2-yl)acetamide Benzothiazole thioether Sulfur linkage increases lipophilicity; potential for altered toxicity profiles.
2-(2,4-Dibromo-6-methylphenoxy)-N-(1,3-dioxo-isoindol-2-yl)acetamide Brominated phenoxy group Bulky substituents may hinder bioavailability; halogenation impacts reactivity.
N-(1,3-Dioxoisoindol-2-yl)acetamide No heterocyclic substituent Simpler structure with reduced steric hindrance; lower target specificity.
2-(1-Adamantyl)-N-(5-methyl-3-isoxazolyl)acetamide Adamantyl group High hydrophobicity improves CNS penetration but may limit solubility.

Physicochemical Properties

  • Melting Point : The target compound’s analogs exhibit melting points ranging from 208–212°C (3b, ) to higher values for brominated derivatives (e.g., 468.1 g/mol for ) .
  • Solubility: Compounds like 3b decompose in DMSO/MeOH, suggesting the target may require non-polar solvents for stability .
  • Spectroscopic Data : IR peaks near 1773–1635 cm⁻¹ (C=O stretching in phthalimide) and NMR shifts for isoxazole protons (~6.5–7.5 ppm) are consistent across analogs .

Biological Activity

The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C_{15}H_{14}N_{4}O_{3}
  • Molecular Weight : 298.30 g/mol
  • CAS Number : 123456-78-9 (example placeholder)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The isoindole moiety is known for its ability to form hydrogen bonds, which enhances binding affinity to target proteins.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of isoindole compounds often demonstrate significant antibacterial properties against various strains of bacteria.
  • Antitumor Activity : Isoindole derivatives are being investigated for their potential as anticancer agents due to their ability to inhibit tumor cell proliferation.
  • Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

A study published in Der Pharma Chemica highlighted the synthesis and antimicrobial evaluation of isoindole derivatives. It was found that certain derivatives exhibited enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin .

CompoundActivity Against S. aureusActivity Against E. coli
Compound AInhibitory Zone: 20 mmInhibitory Zone: 18 mm
Compound BInhibitory Zone: 25 mmInhibitory Zone: 22 mm

Antitumor Activity

In a separate investigation, the compound was tested for its cytotoxic effects on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting its potential as a chemotherapeutic agent .

Cell LineIC50 Value (µM)
MCF-715
A54910

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory properties of isoindole derivatives. The compound was shown to reduce levels of pro-inflammatory cytokines in vitro, indicating a mechanism that could be beneficial in treating conditions like rheumatoid arthritis .

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